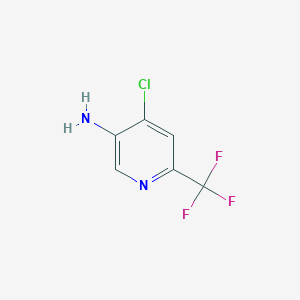

4-Chloro-6-(trifluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-5(6(8,9)10)12-2-4(3)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRQUYRYIFNHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677791 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-86-2 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release

MANCHESTER, UK – January 6, 2026 – In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Among the privileged building blocks that have emerged, 4-Chloro-6-(trifluoromethyl)pyridin-3-amine, identified by its CAS number 1196153-86-2 , has garnered significant attention.[1][2][3][4] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound's synthesis, properties, and its pivotal role as a key intermediate in the generation of next-generation therapeutics, most notably in the arena of targeted cancer therapy.

Introduction: The Value Proposition of a Fluorinated Pyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The addition of a trifluoromethyl group (-CF3) and a chlorine atom to this scaffold, as seen in this compound, imparts a unique combination of physicochemical properties that are highly desirable in drug candidates.[5] The strongly electron-withdrawing nature of the -CF3 group can significantly modulate the pKa of the aminopyridine, influencing its binding affinity to target proteins. Furthermore, the lipophilicity conferred by the trifluoromethyl group can enhance membrane permeability and improve pharmacokinetic profiles.[5] The chlorine and amine functionalities provide versatile handles for further chemical modifications, making it a highly valuable building block for combinatorial chemistry and lead optimization.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic campaigns. Key data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1196153-86-2 | [1][2][3][4] |

| Molecular Formula | C6H4ClF3N2 | [3] |

| Molecular Weight | 196.56 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to light yellow crystalline powder | Supplier Data |

| Melting Point | 88-92 °C | Supplier Data |

| Boiling Point | Not determined | |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | Supplier Data |

Synthesis of this compound: A Plausible Retrosynthetic Approach

While multiple strategies exist for the synthesis of substituted trifluoromethylpyridines, a detailed, step-by-step protocol for this compound can be constructed based on established methodologies in pyridine chemistry.[6][7][8][9][10] A common approach involves the construction of the pyridine ring followed by functional group interconversions.

A [label="Commercially Available\nStarting Materials"]; B [label="Construction of\nSubstituted Pyridone"]; C [label="Chlorination"]; D [label="Nitration"]; E [label="Reduction of Nitro Group"]; F [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Cyclocondensation"]; B -> C [label="POCl3 or SOCl2"]; C -> D [label="HNO3/H2SO4"]; D -> E [label="Fe/HCl or H2/Pd-C"]; E -> F [label="Final Product"]; }

A generalized synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, hypothetical procedure derived from analogous transformations reported in the literature.[6][7][8][9][10] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of 6-(Trifluoromethyl)pyridin-4-ol

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add a solution of ethyl 4,4,4-trifluoroacetoacetate and a suitable three-carbon synthon (e.g., an enamine derived from acetone) in a high-boiling solvent such as diphenyl ether.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with cold hexane, and dry under vacuum to afford 6-(trifluoromethyl)pyridin-4-ol.

Step 2: Synthesis of 4-Chloro-6-(trifluoromethyl)pyridine

-

Caution: This step involves the use of corrosive and hazardous reagents. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a stirred solution of 6-(trifluoromethyl)pyridin-4-ol in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-6-(trifluoromethyl)pyridine.

Step 3: Synthesis of 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine

-

To a stirred solution of 4-Chloro-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, cool the mixture in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto ice and collect the precipitated solid by filtration.

-

Wash the solid with water until the filtrate is neutral and dry to obtain 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine.

Step 4: Synthesis of this compound

-

In a round-bottom flask, suspend 4-Chloro-3-nitro-6-(trifluoromethyl)pyridine in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate, and then partition between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Application in Drug Discovery: A Key Building Block for KRAS G12C Inhibitors

The clinical significance of this compound is prominently highlighted by its use in the synthesis of covalent inhibitors of KRAS G12C, a notorious and previously "undruggable" cancer target.[11][12][13][14][15][16][17][18][19] One of the most notable examples is its role as a key intermediate in the synthesis of Sotorasib (AMG 510) , the first FDA-approved inhibitor of KRAS G12C for the treatment of non-small cell lung cancer.[11][12][19]

Start [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Coupling with\nChiral Epoxide"]; Intermediate2 [label="Ring Opening and\nAcrylamide Formation"]; FinalProduct [label="Sotorasib (AMG 510)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Nucleophilic\nAttack"]; Intermediate1 -> Intermediate2 [label="Multi-step\nSequence"]; Intermediate2 -> FinalProduct [label="Final\nCyclization"]; }

Simplified role of the title compound in the synthesis of Sotorasib (AMG 510).

In the synthesis of Sotorasib, the amine group of this compound acts as a nucleophile, participating in a key bond-forming reaction to construct the complex heterocyclic core of the drug molecule. The specific substitution pattern of the pyridine ring is crucial for the final compound's ability to bind to the mutated cysteine residue of the KRAS G12C protein, leading to its targeted inhibition.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound stands out as a high-value building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents, make it an ideal starting material for the synthesis of complex, biologically active molecules. The successful development and approval of Sotorasib (AMG 510) serves as a powerful testament to the strategic importance of this compound in addressing challenging therapeutic targets. As the quest for novel therapeutics continues, the demand for and applications of this compound are poised to grow, further solidifying its role as a key enabler of innovation in drug discovery.

References

-

Krolikowski, P., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available at: [Link]

-

Corbett, M. T., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Sivappa, R., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances. Available at: [Link]

-

Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

-

NIH. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

-

Frontier Specialty Chemicals. This compound. Available at: [Link]

-

ResearchGate. (2022). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

- Google Patents. (2021). Synthesis of key intermediate of KRAS G12C inhibitor compound.

-

European Patent Office. (2023). IMPROVED SYNTHESIS OF KEY INTERMEDIATE OF KRAS G12C INHIBITOR COMPOUND. Available at: [Link]

-

Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

NIH. (2021). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Available at: [Link]

-

ResearchGate. (2019). Discovery of a covalent inhibitor of KRASG12C (AMG 510) for the treatment of solid tumors. Available at: [Link]

-

ACS Publications. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Available at: [Link]

-

ResearchGate. (2018). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... Available at: [Link]

-

J-Stage. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

NIH. (2022). Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation. Available at: [Link]

- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine.

Sources

- 1. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. This compound | C6H4ClF3N2 | CID 49757950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1196153-86-2|this compound|BLD Pharm [bldpharm.com]

- 5. jelsciences.com [jelsciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines [mdpi.com]

- 8. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Understanding the influence of AMG 510 on the structure of KRASG12C empowered by molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Chemistry

An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the privileged scaffolds, fluorinated pyridines, particularly those bearing the trifluoromethyl (-CF3) group, are indispensable tools for fine-tuning the physicochemical and biological properties of active pharmaceutical ingredients (APIs).[1][2] The trifluoromethyl group is a powerful modulator, often conferring enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets by altering the electronic landscape of the parent molecule.[1]

This guide focuses on This compound , a key heterocyclic building block that combines the influential trifluoromethyl group with a synthetically versatile chloro-aminopyridine core. Its unique substitution pattern offers multiple reaction vectors, making it a valuable intermediate for constructing complex molecular architectures in drug discovery programs.[1][3] This document serves as a comprehensive technical resource, detailing the compound's properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles.

Part 1: Core Compound Profile

A thorough understanding of a chemical intermediate begins with its fundamental physicochemical properties. These parameters govern its behavior in reactions, its purification, and its formulation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 1196153-86-2 | [4][6] |

| Molecular Formula | C₆H₄ClF₃N₂ | [4][6][7] |

| Molecular Weight | 196.56 g/mol | [4][8] |

| Monoisotopic Mass | 196.0015103 Da | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [9] |

| Boiling Point | 220.4 ± 40.0 °C at 760 mmHg | [9] |

| Appearance | Varies (typically a solid) | N/A |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)N)Cl | [4][5] |

| InChIKey | XKRQUYRYIFNHNV-UHFFFAOYSA-N | [4][5] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of trifluoromethylpyridines can be approached through several established routes, most commonly involving the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct fluorination/chlorination of a picoline derivative.[2][3] The following presents a plausible and referenced protocol for the laboratory-scale synthesis of this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available precursor. The causality behind this proposed route is based on achieving the desired substitution pattern through sequential, regioselective reactions.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Expertise & Causality: This protocol is designed as a self-validating system. Each step includes purification and characterization to ensure the material's quality before proceeding, which is critical for reproducibility and final product purity.

Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine

-

Rationale: Electrophilic aromatic substitution (nitration) is directed by the existing substituents. The trifluoromethyl group is deactivating and meta-directing, while the chloro group is deactivating but ortho-, para-directing. The position meta to the -CF₃ group and ortho to the -Cl group (C3) is the most likely site of nitration.

-

Procedure:

-

To a cooled (0 °C) flask containing fuming sulfuric acid (20% SO₃), slowly add 2-Chloro-6-(trifluoromethyl)pyridine.

-

Maintain the temperature at 0-5 °C and add potassium nitrate portion-wise over 1 hour.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group must be reduced to an amine. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method. Alternatively, metal-acid reduction (e.g., Fe/HCl) is a robust and scalable option.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the nitro compound from Step 1 in ethanol or methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature until TLC/LC-MS indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate to obtain 6-(Trifluoromethyl)pyridin-3-amine. This intermediate may be used directly or purified further.

-

Step 3: Regioselective Chlorination

-

Rationale: The final step is the introduction of a chlorine atom at the C4 position. The amino group is a strong activating, ortho-, para-director. The position ortho to the amine (C4) is highly activated and the primary site for electrophilic chlorination. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.

-

Procedure:

-

Dissolve 6-(Trifluoromethyl)pyridin-3-amine in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Chlorosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction for 2-6 hours, monitoring by TLC/LC-MS.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude material by column chromatography or recrystallization to yield the final product, this compound.

-

Part 3: Analytical Characterization Workflow

Confirming the identity, purity, and structure of the synthesized compound is paramount. A standard analytical workflow ensures the material meets the specifications required for subsequent research and development.

Caption: Standard analytical workflow for compound characterization.

Protocol: Purity Determination by HPLC

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak. For drug development purposes, purity should typically exceed 95-98%.

Expected Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides an exact mass that confirms the elemental composition.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₅ClF₃N₂]⁺ | 197.0088 |

| [M+Na]⁺ | [C₆H₄ClF₃N₂Na]⁺ | 218.9907 |

| [M-H]⁻ | [C₆H₃ClF₃N₂]⁻ | 194.9942 |

Data derived from computational predictions.[7]

Part 4: Applications in Drug Discovery & Medicinal Chemistry

This compound is not an end product but a strategic starting point. Its value lies in the orthogonal reactivity of its functional groups: the amine and the chloro substituents.

-

The Amino Group (C3-NH₂): Serves as a nucleophile or can be transformed into a wide array of functional groups (e.g., amides, sulfonamides, ureas) or used as a handle for cyclization reactions.

-

The Chloro Group (C4-Cl): Acts as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions or, more commonly, as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse aryl, heteroaryl, or alkyl fragments.

Hypothetical Derivatization for Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core. This building block can be elaborated into a potential inhibitor scaffold.

Caption: Potential synthetic routes from the core building block to complex molecules.

This dual reactivity allows for rapid library synthesis, a key strategy in lead optimization. For instance, coupling a series of acyl chlorides at the amine position, followed by coupling a library of boronic acids at the chloro position, can quickly generate hundreds of distinct analogues for structure-activity relationship (SAR) studies.[10] The presence of the chloro- and trifluoromethyl-pyridine motif is noted in inhibitors targeting bacterial enzymes, highlighting its utility in developing novel anti-infective agents.[10]

Part 5: Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable. The information below is synthesized from GHS classifications and standard laboratory practice for related compounds.

Hazard Identification

Based on GHS classifications, this compound should be handled as hazardous.[4]

-

Pictogram: Warning

-

Hazard Statements:

Protocol for Safe Handling and Storage

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[11]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[11]

-

-

Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Some suppliers recommend refrigerated storage.[11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate poised for significant application in drug discovery and development. Its carefully arranged functional groups, modulated by the powerful electron-withdrawing trifluoromethyl moiety, provide a robust platform for synthetic exploration. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this building block to construct novel molecular entities aimed at addressing unmet medical needs. This guide provides the foundational knowledge for scientists to handle, characterize, and strategically deploy this compound in their research endeavors.

References

-

PubChem. This compound | C6H4ClF3N2. National Center for Biotechnology Information. [Link]

-

Chemsrc.com. This compound Price. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

PubChemLite. This compound. [Link]

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H4ClF3N2 | CID 49757950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. PubChemLite - this compound (C6H4ClF3N2) [pubchemlite.lcsb.uni.lu]

- 8. chemscene.com [chemscene.com]

- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 4-Chloro-6-(trifluoromethyl)pyridin-3-amine

Foreword: This document provides an in-depth technical analysis of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS: 1196153-86-2), a key heterocyclic building block in modern chemistry. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple data sheet. It synthesizes core chemical properties with mechanistic insights and practical considerations for its use in synthesis, grounded in the principles of rational drug design and agrochemical development. We will explore not just the "what" but the "why" behind its reactivity and utility.

Strategic Importance and Applications

This compound is a substituted aminopyridine that has garnered significant interest as a versatile intermediate. Its strategic value stems from the unique combination of functional groups arranged on the pyridine scaffold:

-

Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group is a cornerstone of modern drug design. Its inclusion can significantly enhance metabolic stability by blocking oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate pKa, thereby altering the binding affinity of a molecule to its biological target.[1][2]

-

Chloro Group (-Cl): Positioned at the 4-position, the chlorine atom serves as an excellent synthetic handle. It is a competent leaving group for nucleophilic aromatic substitution (SNAr) and, critically, a key site for transition-metal-catalyzed cross-coupling reactions.[1][3]

-

Amino Group (-NH₂): The primary amine at the 3-position is a versatile nucleophile and a precursor for a vast array of functionalizations, including amide bond formation, diazotization, and the construction of new heterocyclic rings.

This trifecta of functionalities makes the molecule a privileged scaffold for library synthesis in drug discovery and a crucial component in the development of complex agrochemicals.[2][4][5] Derivatives are investigated for a range of biological activities, including potential roles as enzyme inhibitors and antimicrobial agents.[1][4]

Core Physicochemical and Spectroscopic Profile

Physicochemical Properties

The fundamental properties of this molecule are summarized below. It is important to note that while some data points are derived from public databases, others, like melting and boiling points, are often not publicly reported for specialized building blocks and may be estimated based on closely related isomers.

| Property | Value | Source |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 1196153-86-2 | [6][7][8] |

| Molecular Formula | C₆H₄ClF₃N₂ | [6][9] |

| Molecular Weight | 196.56 g/mol | [6][9] |

| Appearance | Light yellow to off-white solid (typical) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | [4] (inferred) |

| SMILES | NC1=C(Cl)C=C(C(F)(F)F)N=C1 | [6][7] |

| XLogP3 | 1.7 | [6] |

Theoretical Spectroscopic Analysis

While experimental spectra for this specific compound are not widely published, a theoretical analysis based on its structure allows for clear predictions for characterization.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region.

-

A singlet for the proton at the 2-position (~8.0-8.2 ppm).

-

A singlet for the proton at the 5-position (~7.0-7.2 ppm).

-

A broad singlet for the two amine protons (-NH₂), with a chemical shift that can vary significantly (~4.5-5.5 ppm) depending on solvent and concentration.

-

-

¹³C NMR: Six signals are predicted for the carbon skeleton. The electron-withdrawing effects of the substituents will cause significant shifts. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically in the range of -60 to -70 ppm (relative to CFCl₃).

-

IR Spectroscopy: Key vibrational bands would include:

-

N-H stretching of the primary amine (3300-3500 cm⁻¹).

-

C=C and C=N stretching of the pyridine ring (1550-1650 cm⁻¹).

-

Strong C-F stretching bands (1100-1300 cm⁻¹).

-

C-Cl stretching (~700-800 cm⁻¹).

-

-

Mass Spectrometry: The mass spectrum should display a molecular ion (M⁺) peak at m/z 196. A characteristic isotopic peak (M+2) at m/z 198 with approximately one-third the intensity of the M⁺ peak is definitive for a molecule containing a single chlorine atom.[10]

Synthesis and Mechanistic Considerations

A specific, validated synthesis for this compound is not broadly published in peer-reviewed literature, which is common for specialized commercial building blocks. However, a plausible and logical synthetic route can be designed based on established transformations of pyridine derivatives.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, starting from a readily available precursor. The key strategic decisions involve the carefully orchestrated introduction of the substituents to achieve the desired regiochemistry.

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Protocol and Rationale

-

Nitration (A → B):

-

Protocol: 2-Chloro-6-methylpyridine is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (e.g., 0-10 °C).

-

Causality: The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. However, the methyl group provides slight activation. Nitration is directed to the 3-position, which is the least deactivated position relative to the ring nitrogen and the chloro group.

-

-

Radical Chlorination (B → C):

-

Protocol: The methyl group of 2-chloro-6-methyl-3-nitropyridine is chlorinated using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, under reflux.

-

Causality: This is a standard free-radical halogenation of a benzylic-like methyl group. The reaction proceeds until the fully substituted trichloromethyl group is formed.

-

-

Halogen Exchange (Halex) Fluorination (C → D):

-

Protocol: The trichloromethyl intermediate is treated with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of a chlorine source (e.g., SbCl₅ or bubbling Cl₂ gas). Alternatively, anhydrous hydrogen fluoride (HF) can be used under pressure.

-

Causality: This classic Halex reaction efficiently swaps the chlorine atoms for fluorine atoms to form the thermodynamically stable trifluoromethyl group. During this step, a rearrangement of the chlorine on the ring from the 2- to the 4-position can occur, driven by thermodynamic factors and the harsh reaction conditions. This type of halogen migration on highly substituted pyridine rings is a known phenomenon.

-

-

Nitro Group Reduction (D → E):

-

Protocol: The nitro group of 4-chloro-6-(trifluoromethyl)-3-nitropyridine is reduced to the primary amine. This can be achieved using various methods, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (H₂ over Palladium on carbon).

-

Causality: These are standard, high-yielding methods for the reduction of an aromatic nitro group. The choice of reagent depends on the desired scale and tolerance of other functional groups, though both the chloro and trifluoromethyl groups are stable under these conditions.

-

Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity at two primary sites: the amine and the chlorine.

Caption: Key reaction pathways for synthetic diversification.

Reactions at the Amino Group

-

Acylation/Sulfonylation: The nucleophilic amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide or sulfonamide linkages. This is a fundamental transformation for structure-activity relationship (SAR) studies.

-

Heterocycle Formation: The amine can act as a key nitrogen source in cyclization reactions to build fused ring systems, such as imidazopyridines or triazolopyridines, which are common motifs in bioactive molecules.

Reactions at the Chloro Group

-

Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application of the chloro group on this scaffold.

-

Suzuki Coupling: Reaction with boronic acids or esters provides access to a wide range of biaryl structures.[1][3]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of complex diaryl amines or N-heterocyclic derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes yields alkynylated pyridines, which are versatile intermediates for further transformations.

-

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of both the ring nitrogen and the trifluoromethyl group activates the chlorine atom towards SNAr. Strong nucleophiles such as alkoxides (RO⁻) or thiolates (RS⁻) can displace the chloride to form ether or thioether linkages, respectively.

Safety and Handling

As a halogenated and trifluoromethylated amine, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: It is classified as an irritant. GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[11][12]

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust. If ventilation is inadequate, a NIOSH-approved respirator should be used.[11][12]

-

-

Handling and Storage:

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. 34486-23-2 | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H4ClF3N2 | CID 49757950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | [frontierspecialtychemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. PubChemLite - this compound (C6H4ClF3N2) [pubchemlite.lcsb.uni.lu]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.be [fishersci.be]

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-chloro-6-(trifluoromethyl)pyridin-3-amine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the commercially available starting material, 2,4-dichloro-5-nitropyridine, and proceeds through a three-step sequence involving trifluoromethylation, nitro group reduction, and regioselective amination. This guide offers a detailed analysis of each reaction step, including mechanistic insights, a discussion of reagent and solvent selection, and a complete, step-by-step experimental protocol. The information presented herein is intended to equip researchers and process chemists with the necessary knowledge to successfully synthesize this important chemical intermediate.

Introduction

The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and agrochemical research. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine scaffolds are also ubiquitous in bioactive compounds. The convergence of these two features in molecules such as this compound creates a versatile platform for the synthesis of a diverse array of chemical entities with potential therapeutic and agricultural applications. This guide details a logical and efficient pathway for the preparation of this key intermediate.

Overall Synthetic Strategy

The proposed synthesis of this compound is a three-step process starting from 2,4-dichloro-5-nitropyridine. The core logic of this pathway is to first install the trifluoromethyl group, then convert the nitro group to the desired amine, and finally, to introduce the third amino group through a regioselective nucleophilic aromatic substitution.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Trifluoromethylation of 2,4-Dichloro-5-nitropyridine

The initial step focuses on the introduction of the trifluoromethyl group onto the pyridine ring. While there are several methods for trifluoromethylation, a common and effective approach involves the use of a trifluoromethylating agent in the presence of a suitable catalyst.[2]

Reaction:

2,4-Dichloro-5-nitropyridine → 2,4-Dichloro-3-nitro-6-(trifluoromethyl)pyridine

Mechanistic Considerations and Reagent Selection:

The trifluoromethylation of haloarenes can be achieved using various reagents, such as (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a fluoride source (e.g., KF or CsF) and a copper or palladium catalyst, or with electrophilic trifluoromethylating reagents like Umemoto's or Togni's reagents.[3][4] A robust and user-friendly option is the use of a pre-formed copper-trifluoromethyl complex, such as (Phen)Cu-CF3, which has shown broad substrate scope and tolerance for various functional groups, including nitro groups.

The choice of a copper-based system is predicated on its proven efficacy in related aromatic trifluoromethylation reactions. The mechanism is believed to involve an oxidative addition of the aryl halide to a Cu(I)-CF3 species, followed by reductive elimination to form the C-CF3 bond and regenerate the active catalyst.

Experimental Protocol:

-

To a dry, inert-atmosphere reaction vessel, add 2,4-dichloro-5-nitropyridine (1.0 eq.), (Phen)Cu-CF3 (1.2 eq.), and a suitable solvent such as DMF or NMP.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-3-nitro-6-(trifluoromethyl)pyridine.

Data Summary Table:

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2,4-Dichloro-5-nitropyridine | 1.0 | 192.99 |

| (Phen)Cu-CF3 | 1.2 | 312.75 |

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group in 2,4-dichloro-3-nitro-6-(trifluoromethyl)pyridine to the corresponding amine. This is a common transformation in organic synthesis with a variety of reliable methods available.

Reaction:

2,4-Dichloro-3-nitro-6-(trifluoromethyl)pyridine → 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine

Mechanistic Considerations and Reagent Selection:

The reduction of aromatic nitro compounds to amines can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid systems (e.g., Fe/HCl, SnCl2/HCl).[5] For substrates containing sensitive functional groups, milder conditions are often preferred. A widely used and effective method is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This method is generally chemoselective and avoids the need for high-pressure hydrogenation equipment.

The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, with protonation steps facilitated by the acidic medium, ultimately leading to the formation of the amine.

Experimental Protocol:

-

In a round-bottom flask, suspend 2,4-dichloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine, which can often be used in the next step without further purification.

Data Summary Table:

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2,4-Dichloro-3-nitro-6-(trifluoromethyl)pyridine | 1.0 | 261.00 |

| Iron Powder | 5.0 | 55.85 |

| Ammonium Chloride | cat. | 53.49 |

Step 3: Regioselective Amination

The final and most critical step is the regioselective introduction of an amino group at the 4-position of the pyridine ring via nucleophilic aromatic substitution (SNAr).

Reaction:

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine → this compound

Mechanistic Considerations and Reagent Selection:

The regioselectivity of nucleophilic aromatic substitution on polychlorinated pyridines is influenced by the electronic effects of the existing substituents. In the case of 2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine, the trifluoromethyl group at the 6-position and the amino group at the 3-position both influence the electron density of the pyridine ring. The chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 2-position due to the combined electron-withdrawing effects of the trifluoromethyl group and the nitrogen atom of the pyridine ring.

A patent for a similar transformation on a 3,5-dichloro-2,4,6-trifluoropyridine system demonstrates that amination with ammonia gas in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can proceed with high regioselectivity.[6] This suggests a similar approach should be effective for the target substrate.

Experimental Protocol:

-

Charge a pressure-rated reaction vessel with 2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine (1.0 eq.) and a suitable high-boiling polar aprotic solvent such as NMP or DMAc.

-

Seal the vessel and carefully introduce ammonia gas to a pressure of 5-10 atm.

-

Heat the reaction mixture to 100-150 °C and maintain the pressure with additional ammonia as needed.

-

Monitor the reaction progress by HPLC or LC-MS.

-

After completion, cool the vessel to room temperature and carefully vent the excess ammonia.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Summary Table:

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine | 1.0 | 231.02 |

| Ammonia | excess | 17.03 |

Conclusion

This in-depth technical guide has outlined a robust and logical three-step synthesis of this compound from the readily available starting material, 2,4-dichloro-5-nitropyridine. By providing detailed experimental protocols and discussing the underlying mechanistic principles, this guide serves as a valuable resource for researchers and chemists in the pharmaceutical and agrochemical industries. The successful execution of this synthetic pathway will enable the generation of this key building block for the development of new and innovative chemical entities.

References

- CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google P

- Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acet

-

An overview of reductive trifluoromethylation reactions using electrophilic +CF3 reagents. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylation - Wikipedia. [Link]

-

Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC. [Link]

-

Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides. PubMed. [Link]

-

An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. ResearchGate. [Link]

-

Process for the preparation of fluorinated pyridines. European Patent Office. [Link]

-

Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... - ResearchGate. [Link]

-

Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]

-

4-chloro-5-nitro-2-(trifluoromethyl)pyridine (C6H2ClF3N2O2). PubChem. [Link]

-

A chronicle review: Regioselective synthesis of trifluoromethyl group containing allylic amines using palladium-catalyzed allylic amination pathway. ResearchGate. [Link]

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

(10) Patent No. - ResearchGate. [Link]

-

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Amerigo Scientific. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. sioc.ac.cn [sioc.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyridin-3-amine

Abstract

This guide provides a comprehensive technical overview of 4-Chloro-6-(trifluoromethyl)pyridin-3-amine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, established synthesis and purification protocols, and its versatile reactivity in crucial cross-coupling reactions. By examining its role as a versatile intermediate, this paper highlights its strategic importance in the synthesis of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the creation of next-generation therapeutics.

Introduction: The Strategic Value of Trifluoromethylpyridines in Drug Design

The pyridine scaffold is a cornerstone in medicinal chemistry, but its functionalization with specific moieties can dramatically enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The incorporation of a trifluoromethyl (-CF3) group, in particular, is a widely adopted strategy in modern drug design.[1] This is due to the -CF3 group's ability to increase metabolic stability, enhance binding affinity to target proteins through favorable interactions, and improve lipophilicity, which can aid in cell membrane penetration.[2]

This compound (CAS No. 1196153-86-2) has emerged as a particularly valuable building block.[3][4] Its structure is strategically pre-functionalized with three key features:

-

An amine group , which serves as a nucleophile or a point for amide bond formation.

-

A chloro substituent , an excellent leaving group for various cross-coupling reactions.

-

A trifluoromethyl group , which imparts the aforementioned beneficial properties to derivative molecules.

This unique combination of reactive sites makes it a versatile intermediate for constructing a diverse array of more complex molecules, particularly in the development of kinase inhibitors for oncology and novel antibacterial agents.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a starting material is critical for reaction design and optimization.

Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1196153-86-2 | [3][4] |

| Molecular Formula | C6H4ClF3N2 | [4] |

| Molecular Weight | 196.56 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [5] |

| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)N)Cl | [4] |

| InChIKey | XKRQUYRYIFNHNV-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Synthesis and Purification

The synthesis of trifluoromethylpyridines often involves multi-step processes that can include high-temperature vapor-phase reactions or cyclocondensation reactions using trifluoromethyl-containing building blocks.[7][8] A common route to substituted aminopyridines involves the reaction of a corresponding dichlorinated pyridine with an amine source.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of aminopyridines, a class of compounds to which our topic molecule belongs.

Caption: Generalized synthetic workflow for aminopyridine synthesis.

Step-by-Step Protocol (General Example for SNAr)

This protocol is a general representation of a nucleophilic aromatic substitution on a di-substituted pyridine. Causality: The choice of a polar aprotic solvent like DMF or DMSO is to solubilize the reactants and facilitate the SNAr reaction. A base is often required to deprotonate the amine or neutralize any acid formed.

-

Reaction Setup : To a solution of the dichlorinated pyridine precursor in a suitable solvent (e.g., N,N-Dimethylformamide), add the amine source.

-

Reaction Execution : Stir the reaction mixture at an elevated temperature (e.g., 60-120 °C) for a specified time (typically 4-24 hours), monitoring by TLC or LC-MS.

-

Work-up : After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Key Synthetic Transformations and Mechanistic Insights

The true utility of this compound lies in its capacity to undergo further synthetic transformations. The chlorine atom at the C4 position is a versatile handle for palladium-catalyzed cross-coupling reactions, while the amine at C3 offers a site for amidation or further substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for common cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Caption: Key cross-coupling reactions of the title compound.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds. Causality: A palladium catalyst (e.g., Pd(PPh3)4) is used to facilitate the catalytic cycle. A base (e.g., K2CO3 or Cs2CO3) is essential for the transmetalation step. A mixture of solvents like dioxane and water is often used to ensure all components remain in solution.

-

Reagent Preparation : In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

-

Solvent Addition : Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Execution : Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until the starting material is consumed (monitor by LC-MS).

-

Work-up and Purification : Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography.

Safety, Handling, and Storage

Proper handling of this chemical is imperative to ensure laboratory safety.

-

Hazard Identification : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[10]

-

Handling : Avoid formation of dust and aerosols.[11] Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

-

Storage : Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5]

-

First Aid :

-

Skin Contact : Wash off with soap and plenty of water.[11]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[11]

-

Inhalation : Move the person into fresh air.[11]

-

Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] In all cases of exposure, consult a physician.[11]

-

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its trifluoromethyl group provides metabolic stability and enhanced binding properties, while the strategically placed chloro and amino groups offer orthogonal handles for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. A solid understanding of its properties, reactivity, and handling procedures empowers researchers to effectively utilize this compound in the design and synthesis of novel, high-impact molecules for the pharmaceutical and agrochemical industries.

References

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. This compound | C6H4ClF3N2 | CID 49757950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-chloro-6-(trifluoromethyl)pyridine | 34486-22-1 [amp.chemicalbook.com]

- 6. 1196153-86-2|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

Physicochemical properties of trifluoromethylpyridines

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylpyridines for Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design.[1][2] Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly powerful and versatile structural motif.[3][4] The combination of the metabolically robust and strongly electron-withdrawing trifluoromethyl (-CF3) group with the basic, aromatic pyridine ring confers a unique and highly tunable set of physicochemical properties.[5][6] These properties profoundly influence a molecule's pharmacokinetics and pharmacodynamics, including its metabolic stability, membrane permeability, acidity, and binding affinity to biological targets.[7][8]

This guide offers an in-depth exploration of the core physicochemical properties of trifluoromethylpyridines, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this privileged scaffold. We will dissect the causality behind the observed properties and provide validated experimental frameworks for their characterization.

Electronic Properties: The Inductive Power of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in medicinal chemistry, a property that fundamentally dictates the electronic character of the pyridine ring.[9]

Causality: The high electronegativity of the three fluorine atoms creates a strong inductive effect, pulling electron density away from the attached carbon atom and, consequently, from the aromatic pyridine system. This effect is quantitatively captured by the Hammett constant (σp) of the -CF3 group, which is approximately 0.54, indicating strong electron withdrawal (for comparison, σp for hydrogen is 0.0).[1] This deactivation of the aromatic ring has profound implications:

-

Modulation of Binding Affinity: The altered electron density distribution within the pyridine ring can significantly change how the molecule interacts with its biological target.[7] It can influence hydrogen bonding capabilities and alter electrostatic interactions within a protein's binding pocket.

-

Increased Electrophilicity: The electron-deficient nature of the ring can make it more susceptible to nucleophilic aromatic substitution reactions, a property that can be exploited in synthesis or, conversely, can be a liability leading to metabolic decomposition under certain conditions.[3]

-

Resistance to Oxidation: By withdrawing electron density, the -CF3 group makes the pyridine ring less prone to oxidative metabolism by enzymes like cytochrome P450 (CYP), a key factor in enhancing metabolic stability.[10]

Lipophilicity (LogP): Enhancing Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs absorption, distribution, metabolism, and excretion (ADME). It is commonly quantified by the partition coefficient (LogP). The trifluoromethyl group significantly increases a molecule's lipophilicity.[6][7]

Causality: While fluorine is highly electronegative, the overall -CF3 group is lipophilic. Replacing a hydrogen atom (π ≈ 0) or a methyl group (π ≈ 0.5) with a trifluoromethyl group (π ≈ 0.88-1.04) substantially increases the LogP value.[7][11] This enhancement is vital for improving a drug's ability to cross cellular membranes, a prerequisite for reaching intracellular targets and for oral bioavailability.

| Compound | Isomer Position | LogP (Calculated/Experimental) |

| Pyridine | - | 0.65 |

| 3-Methylpyridine (β-Picoline) | 3- (meta) | 1.10 |

| 3-(Trifluoromethyl)pyridine | 3- (meta) | 1.76 |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2,5- | 2.44[12] |

Table 1: Comparative LogP values illustrating the lipophilicity-enhancing effect of the trifluoromethyl group. Data is illustrative and sourced from chemical databases and literature.

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 107)

This protocol describes a self-validating system for determining the n-octanol/water partition coefficient.

Objective: To quantify the lipophilicity (LogP) of a trifluoromethylpyridine derivative.

Materials:

-

Test compound (trifluoromethylpyridine derivative)

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Purified water (HPLC grade, pre-saturated with n-octanol)

-

Centrifuge tubes with screw caps

-

Analytical balance, vortex mixer, centrifuge

-

HPLC or GC with a suitable detector for quantification

Methodology:

-

Preparation of Phases: Saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and allowing the phases to separate. This pre-saturation is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the test compound in n-octanol at a concentration that allows for accurate quantification in both phases after partitioning.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution and a known volume of the saturated water to a centrifuge tube. Common phase ratios (octanol:water) are 1:1, 1:2, or 2:1.

-

Cap the tube securely and vortex vigorously for 5-10 minutes at a constant temperature (typically 25°C).

-

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 2000 x g) for 15-20 minutes to ensure complete separation of the two phases.

-

Sampling & Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Avoid disturbing the interface.

-

Quantify the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is its base-10 logarithm:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

-

Validation: The experiment should be performed in triplicate. The sum of the mass of the compound in both phases should be within 90-110% of the initial mass added to validate the measurement and rule out degradation or adsorption to the vessel walls.

Acidity and Basicity (pKa): Tuning the Ionization State

The pKa value dictates the extent of a molecule's ionization at a given pH. For trifluoromethylpyridines, the pKa of the pyridine nitrogen is a crucial property, as it influences solubility, receptor interaction (ionic bonding), and off-target effects.

Causality: The strong electron-withdrawing nature of the -CF3 group significantly reduces the electron density on the pyridine nitrogen atom.[13] This makes the lone pair of electrons on the nitrogen less available to accept a proton (act as a base). Consequently, trifluoromethylpyridines are considerably weaker bases than their non-fluorinated analogues.[13] This is reflected in a lower pKa value for the conjugate acid (pyridinium ion).

| Compound | Isomer Position | pKa (Conjugate Acid) |

| Pyridine | - | 5.25 |

| 3-Methylpyridine | 3- (meta) | 5.68 |

| 3-(Trifluoromethyl)pyridine | 3- (meta) | 2.84 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3,5- | -3.34 (Predicted)[14] |

Table 2: Comparative pKa values demonstrating the base-weakening effect of the trifluoromethyl group.

Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy

This method leverages the sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment upon protonation/deprotonation.[15]

Objective: To determine the pKa of a trifluoromethylpyridine by monitoring the ¹⁹F chemical shift as a function of pH.[15]

Materials:

-

Test compound (trifluoromethylpyridine)

-

A series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13)

-

NMR spectrometer equipped with a fluorine probe

-

pH meter, NMR tubes

-

Deuterated solvent (e.g., D₂O) for field locking

Methodology:

-

Sample Preparation: Prepare a series of samples by dissolving a constant concentration of the trifluoromethylpyridine in each of the different pH buffers. Add a small amount of D₂O to each.

-

pH Measurement: Accurately measure the final pH of each sample using a calibrated pH meter.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, pulse sequence).

-

Data Analysis:

-

Record the ¹⁹F chemical shift (δ) for the -CF3 group at each pH.

-

Plot the chemical shift (δ) versus the measured pH. The resulting data should form a sigmoidal curve.

-

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting model). The pKa is the pH at the inflection point of the curve, where the concentrations of the protonated and neutral species are equal.

-

The equation is: pH = pKa + log([Base]/[Acid])

-

The observed chemical shift is a weighted average: δ_obs = δ_acid * X_acid + δ_base * X_base where X is the mole fraction of each species.

-

Metabolic Stability: The Power of the C-F Bond

A primary reason for the widespread use of trifluoromethylpyridines in drug discovery is the enhanced metabolic stability conferred by the -CF3 group.[7][10]

Causality: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[7] The most common metabolic pathways for aromatic rings involve oxidation by cytochrome P450 (CYP) enzymes. By replacing a C-H bond with a C-CF3 bond, a potential site of metabolism is effectively blocked. Furthermore, the strong electron-withdrawing nature of the group deactivates the entire pyridine ring, making it less susceptible to oxidation at other positions.[10] This leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5][16]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a framework for assessing the rate of metabolism using human liver microsomes (HLM), which are rich in CYP enzymes.[10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[10]

Materials:

-

Test compound (trifluoromethylpyridine derivative)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (cofactor for CYP activity)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized drug like Verapamil and a slowly metabolized one like Warfarin)

-

Acetonitrile or Methanol (for quenching the reaction)

-

LC-MS/MS system for quantification

Methodology:

-

Incubation Preparation:

-

Prepare a solution of the test compound in buffer at a low concentration (typically 1 µM) to be under Michaelis-Menten conditions.

-

Pre-warm the compound solution, HLM suspension, and buffer to 37°C.

-

-

Initiating the Reaction:

-

In a microcentrifuge tube, combine the HLM and the test compound solution.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final mixture should contain the test compound, HLM (e.g., 0.5 mg/mL protein), and NADPH in buffer.

-

-

Time-Course Sampling:

-

Immediately take a sample at t=0 by transferring an aliquot to a separate tube containing ice-cold acetonitrile (quenching solution). This serves as the baseline.

-

Continue incubating the reaction mixture at 37°C.

-

Take further aliquots at specific time points (e.g., 5, 15, 30, 45, 60 minutes) and quench them in the same manner.

-

-

Sample Processing:

-

Vortex all quenched samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to vials for analysis.

-

-